Decyl beta-D-glucopyranoside
Overview
Description
Decyl β-D-glucopyranoside is a nonionic surfactant used in the development of sugar-based surfactant solutions . It can be used as a reference alkyl glucoside in separation and analysis procedures and to study its physiochemical properties and behavior as a surfactant .
Synthesis Analysis
Long-chain alkyl glucosides, such as decyl β-D-glucopyranoside, can be synthesized via reverse hydrolysis reactions catalyzed by certain mutants of Dalbergia cochinchinensis Pierre dalcochinase . The N189F dalcochinase mutant has shown potential in the synthesis of octyl and decyl β-D-glucopyranosides under reverse hydrolysis conditions .Molecular Structure Analysis
The molecular formula of Decyl β-D-glucopyranoside is C16H32O6 . Its molecular weight is 320.42 g/mol .Chemical Reactions Analysis
Decyl β-D-glucopyranoside can be synthesized via reverse hydrolysis reactions . The N189F dalcochinase mutant has shown potential in the synthesis of octyl and decyl β-D-glucopyranosides under reverse hydrolysis conditions .Physical And Chemical Properties Analysis
Decyl β-D-glucopyranoside is a non-ionic compound . It is available in powder form . Its molecular weight is 320.42 g/mol .Scientific Research Applications
Application 1: Synthesis of Long-Chain Alkyl Glucosides
- Scientific Field : Biotechnology
- Summary of the Application : Decyl β-D-glucopyranoside (DG) is used in the synthesis of long-chain alkyl glucosides. These are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, drug carriers and solvents for membrane proteins .
- Methods of Application or Experimental Procedures : The synthesis of DG was achieved in non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant. The highest yield of DG (64 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) decanol, 20% (v/v) acetone and 50% (v/v) [BMIm] [PF 6] at 30 °C .
- Results or Outcomes : The identities of DG products were confirmed by HRMS and NMR. This is the first report of enzymatic synthesis of DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures. The N189F dalcochinase mutant and the non-aqueous reaction systems described here show great potential for future commercial production of long-chain alkyl glucosides .
Application 2: Development of Sugar-Based Surfactant Solutions
- Scientific Field : Chemistry
- Summary of the Application : Decyl β-D-glucopyranoside is used in the development of sugar-based surfactant solutions . These solutions have a wide range of applications in various industries, including cleaning products, food and cosmetics.
Application 3: Reference Alkyl Glucoside in Separation and Analysis Procedures
- Scientific Field : Analytical Chemistry
- Summary of the Application : Decyl β-D-glucopyranoside can be used as a reference alkyl glucoside in separation and analysis procedures . This can help scientists to better understand the physiochemical properties and behavior of surfactants.
- Results or Outcomes : The use of Decyl β-D-glucopyranoside as a reference can help to ensure the accuracy and reliability of analytical results .
Application 4: Detergent and Colloid Research
- Scientific Field : Chemistry
- Summary of the Application : Decyl β-D-glucopyranoside is used in detergent and colloid research . It helps in the development of micelles, which are vital in many biological processes and industrial applications.
Application 5: Reference Compound in Long-Chain Alkyl Glucoside Separation and Analysis Procedures
- Scientific Field : Analytical Chemistry
- Summary of the Application : Decyl β-D-glucopyranoside can be used as a reference compound in long-chain alkyl glucoside separation and analysis procedures . This can help scientists to better understand the properties and behavior of these compounds.
- Results or Outcomes : The use of Decyl β-D-glucopyranoside as a reference can help to ensure the accuracy and reliability of analytical results .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041208 | |
Record name | Decyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl beta-D-glucopyranoside | |
CAS RN |
58846-77-8, 59947-99-8 | |
Record name | Decyl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058846778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triton X 190 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059947998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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